1-[(Oxolan-2-yl)methyl]piperidin-4-ol
Description
1-[(Oxolan-2-yl)methyl]piperidin-4-ol is a heterocyclic organic compound featuring a piperidin-4-ol core substituted with an oxolane (tetrahydrofuran) ring via a methylene bridge.
Properties
CAS No. |
1226163-19-4 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H19NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h9-10,12H,1-8H2 |
InChI Key |
COOHFERYZMKNRZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2CCC(CC2)O |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Piperidin-4-ol derivatives exhibit pharmacological relevance due to their ability to interact with biological targets via hydrogen bonding and conformational flexibility. Below is a comparative analysis of key analogs:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Polarity: The oxolane group in the target compound likely enhances water solubility compared to nonpolar groups like thiophene () or tetrahydronaphthalene (). Oxygen in oxolane participates in hydrogen bonding, akin to observations in hydrogen-bonded crystals ().
- The oxolane group may confer unique pharmacokinetics due to metabolic stability.
- Synthetic Accessibility : Derivatives like those in and involve multi-step syntheses (e.g., Buchwald-Hartwig coupling), suggesting similar routes for the target compound.
Physicochemical and Conformational Properties
- Hydrogen Bonding: Piperidin-4-ol’s hydroxyl group acts as a hydrogen bond donor, critical for target binding. Substituents like oxolane may alter donor/acceptor capacity, as seen in crystal engineering studies ().
- Ring Puckering : The oxolane ring’s puckering (via Cremer-Pople parameters, ) could influence the compound’s 3D conformation, affecting interactions with biological targets.
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